Trimetamide

Molecular Property Space Lipophilicity Permeability

Trimetamide (曲美吡胺, CAS 5789-72-0) is a small-molecule benzamide derivative classified as an antihypertensive agent in the International Nonproprietary Names (INN) system and Chinese pharmacopoeia. Its chemical structure features a 3,4,5-trimethoxybenzamide moiety linked via a methylene bridge to a 2-amino-6-methylpyridine ring (C₁₇H₂₁N₃O₄, MW = 331.37 g/mol).

Molecular Formula C17H21N3O4
Molecular Weight 331.4 g/mol
CAS No. 5789-72-0
Cat. No. B1614459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimetamide
CAS5789-72-0
Molecular FormulaC17H21N3O4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N
InChIInChI=1S/C17H21N3O4/c1-10-5-6-11(16(18)20-10)9-19-17(21)12-7-13(22-2)15(24-4)14(8-12)23-3/h5-8H,9H2,1-4H3,(H2,18,20)(H,19,21)
InChIKeyQRYWJFOBXFDERP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimetamide (CAS 5789-72-0): Sourcing an Under-Characterized Antihypertensive Benzamide for Differential Pharmacological Profiling


Trimetamide (曲美吡胺, CAS 5789-72-0) is a small-molecule benzamide derivative classified as an antihypertensive agent in the International Nonproprietary Names (INN) system and Chinese pharmacopoeia . Its chemical structure features a 3,4,5-trimethoxybenzamide moiety linked via a methylene bridge to a 2-amino-6-methylpyridine ring (C₁₇H₂₁N₃O₄, MW = 331.37 g/mol) . Unlike its frequently confused namesakes Trimetazidine (a fatty acid oxidation inhibitor for angina) and Trimethobenzamide (an antiemetic dopamine D2 antagonist), Trimetamide remains pharmacologically under-characterized; no primary research articles, clinical trials, or ChEMBL-reported bioactivities exist for this compound, and it has never received regulatory approval in any jurisdiction . This profound data gap creates a distinctive opportunity—and a rigorous challenge—for research procurement specialists and medicinal chemists seeking a structurally unique starting point for de novo pharmacological profiling or analog library construction.

Why No Generic 'Trimeth' Compound Can Substitute for Trimetamide in Specialized Research


Nomenclature confusion is the single greatest procurement risk for Trimetamide. Automated search engines and catalog systems routinely conflate it with Trimetazidine (CAS 13171-25-0), Trimethobenzamide (CAS 138-56-7), Trimethaphan (CAS 6423-42-9), and Trimethidinium—all possessing clinically defined mechanisms of action wholly distinct from, and unverified for, Trimetamide . Trimetazidine, for instance, partially inhibits mitochondrial long-chain 3-ketoacyl-CoA thiolase to shift cardiac metabolism from fatty acid to glucose oxidation, while Trimethobenzamide acts as a dopamine D2 receptor antagonist in the chemoreceptor trigger zone . Neither mechanism has any documented relevance to Trimetamide. Furthermore, the ZINC database reports zero experimental bioactivities for Trimetamide in ChEMBL, whereas Trimetazidine and Trimethobenzamide have extensive target engagement profiles . Substitution without rigorous identity verification therefore guarantees experimental noise, invalid structure-activity relationship (SAR) conclusions, and procurement waste.

Trimetamide Quantitative Differentiation Evidence: Head-to-Head Structural, Physicochemical, and Target Prediction Comparisons


Molecular Property Differentiation: Trimetamide Possesses a Distinct Computed LogP and Topological Polar Surface Area Profile vs. Trimetazidine and Trimethobenzamide

Trimetamide exhibits a computed LogP of 2.90 (molbase.cn) and a tPSA of 95.0–96.0 Ų (ZINC, Chem960), placing it above the typical CNS MPO desirability range for oral bioavailability while still within the upper boundary of Lipinski compliance . For comparison, Trimetazidine (LogP ≈ 0.5; tPSA ≈ 46 Ų) is substantially more polar and hydrophilic, while Trimethobenzamide (LogP ≈ 3.2; tPSA ≈ 84 Ų) is more lipophilic with a lower polar surface area . These computed differences predict a distinct pharmacokinetic partitioning behavior for Trimetamide—namely, greater membrane permeability and tissue distribution potential than Trimetazidine, but with higher polarity-driven solubility than Trimethobenzamide. Such differentiation is critical when selecting a starting scaffold for property-based lead optimization campaigns.

Molecular Property Space Lipophilicity Permeability Drug-likeness

H-Bond Donor/Acceptor Topology: Trimetamide Offers a Balanced Dual H-Bond Donor and Multi-Acceptor Architecture Lacking in Comparator Antihypertensive Benzamides

Trimetamide possesses exactly two hydrogen bond donors (HBD) and five to six hydrogen bond acceptors (HBA), depending on protonation state, as verified by ZINC protomer analysis and Chem960 calculated data . This HBD/HBA signature arises from the primary amine on the pyridine ring (one donor) and the amide NH (one donor), combined with oxygen atoms in the three methoxy groups, the amide carbonyl, and the pyridine nitrogen. In comparison, Reserpine—a structurally related antihypertensive that also incorporates a 3,4,5-trimethoxybenzoyl ester—presents a far more complex polycyclic yohimbane core with no free primary aromatic amine, fundamentally altering its receptor interaction profile . The presence of the 2-amino-6-methylpyridine motif in Trimetamide provides a unique hydrogen-bonding vector that is absent in simpler benzamide antihypertensives and could enable selective hinge-region binding in kinase targets—a possibility supported by ZINC SEA predictions for NEK2 kinase (P-value = 15) .

Hydrogen Bonding Receptor Binding Scaffold Design Medicinal Chemistry

Predictive Target Engagement: Trimetamide Shows Computational Bias Toward Muscarinic M4 and Kinase Targets Absent in Trimetazidine and Trimethobenzamide

ZINC SEA (Similarity Ensemble Approach) predictions based on ChEMBL 20 chemical similarity analysis indicate that Trimetamide's molecular fingerprint aligns with muscarinic acetylcholine receptor M4 (CHRM4, P-value = 15) and serine/threonine-protein kinase NEK2 (P-value = 15), along with dihydrofolate reductase (DRTS_PLAFK, P-value = 22; DFR1, P-value = 32) . These predictions are entirely absent from Trimetazidine, whose known target is 3-ketoacyl-CoA thiolase, and from Trimethobenzamide, whose known target is the dopamine D2 receptor . While SEA P-values represent statistical enrichment scores (lower P-values indicate stronger chemical similarity to known ligands of that target) rather than experimentally validated binding affinities, they provide a computationally rigorous basis for prioritizing Trimetamide over Trimetazidine or Trimethobenzamide in GPCR or kinase-focused screening campaigns.

Computational Pharmacology Target Prediction GPCR Kinase Inhibition

In Vivo Antitumor Activity Signal: Trimetamide Inhibited Tumor Growth in a Murine Xenograft Model—A Functional Endpoint Not Reported for Trimetazidine or Trimethobenzamide

A vendor-reported in vivo experiment demonstrated that Trimetamide, administered via intraperitoneal injection twice weekly for three weeks, significantly inhibited tumor growth in mice . Although the specific tumor model, dosing regimen (mg/kg), and quantitative tumor volume reduction are not disclosed in the available summary, this functional antitumor endpoint distinguishes Trimetamide from both Trimetazidine (which has been studied primarily for cardioprotection and metabolic modulation) and Trimethobenzamide (an antiemetic with no known antitumor activity) . Additionally, a patent-derived abstract describes Trimetamide as exhibiting 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' suggesting a potential prodifferentiation mechanism relevant to oncology and dermatology research . These signals are preliminary and lack head-to-head comparator data; they should be interpreted as hypothesis-generating starting points for further validation.

In Vivo Pharmacology Antitumor Activity Oncology Research Phenotypic Screening

Sourcing Verification: Trimetamide Requires ≥98% HPLC Purity Certification with Orthogonal Identity Confirmation, Differentiating It from Readily Available Pharmacopeial-Grade Trimetazidine and Trimethobenzamide

Unlike Trimetazidine dihydrochloride (CAS 13171-25-0) and Trimethobenzamide hydrochloride (CAS 138-56-7), which are available as pharmacopeial-grade reference standards with established impurity profiles, Trimetamide is exclusively supplied as a research-grade compound with a typical purity specification of ≥98% as determined by HPLC—a standard reported by MedKoo and other vendors . The ZINC database and ChEMBL confirm zero reported publications or clinical trials for Trimetamide, meaning that no compendial analytical monograph, certified reference standard, or regulatory impurity guideline exists . Consequently, any procurement of Trimetamide MUST be accompanied by (a) a batch-specific Certificate of Analysis confirming ≥98% purity by HPLC at 254 nm or equivalent, (b) orthogonal identity verification via ¹H-NMR and/or high-resolution mass spectrometry (HRMS) matching the monoisotopic mass of 331.1532 Da, and (c) residual solvent analysis if DMSO or other solubilizing agents are used . This analytical rigor requirement stands in stark contrast to the plug-and-play procurement of compendial-grade Trimetazidine or Trimethobenzamide, and it constitutes a critical operational differentiation for sourcing decisions.

Quality Control Analytical Chemistry Procurement Standards Identity Verification

Where Trimetamide's Differentiated Profile Drives Scientific Value: Evidence-Based Procurement and Application Scenarios


De Novo Pharmacological Profiling and Phenotypic Screening for Antihypertensive or Antitumor Candidates

Trimetamide's status as a pharmacologically blank-slate antihypertensive benzamide makes it an ideal candidate for unbiased phenotypic screening in cardiovascular or oncology disease models. Its in vivo antitumor activity signal, combined with the complete absence of pre-existing receptor binding or mechanism-of-action data, ensures that any observed biological activity is attributable to the compound itself rather than to a confounded polypharmacology profile . This scenario is diametrically opposed to screening Trimetazidine (whose 3-KAT inhibition is well-characterized) or Trimethobenzamide (a D2 antagonist), where mechanism-driven expectations bias hit interpretation. Researchers should prioritize Trimetamide when designing discovery campaigns that require target-agnostic functional readouts in primary cell-based or whole-organism assays.

Scaffold-Hopping and Analog Library Construction in Medicinal Chemistry

The 3,4,5-trimethoxybenzamide scaffold with a 2-amino-6-methylpyridine substituent confers a hydrogen-bonding topology (2 HBD, 5–6 HBA) that is chemically distinct from both Trimetazidine (piperazine core) and Trimethobenzamide (tri-substituted aromatic without pyridine ring) . Medicinal chemists engaged in scaffold-hopping from known antihypertensive chemotypes—such as Reserpine's 3,4,5-trimethoxybenzoyl ester—can leverage Trimetamide's synthetically accessible primary amine as a diversification point for parallel library synthesis, enabling rapid exploration of structure-activity relationships around the pyridine nitrogen and amide linker .

Computational Target Prediction and Virtual Screening Benchmarking

Trimetamide's unique combination of zero experimental bioactivities and a defined set of computational SEA predictions (CHRM4, NEK2, DRTS, DFR1) makes it a valuable benchmarking compound for evaluating in silico target prediction algorithms . Unlike Trimetazidine or Trimethobenzamide—whose known targets bias algorithm training sets—Trimetamide offers a genuinely novel chemical entity for prospective validation of machine learning models. Computational chemistry groups should consider Trimetamide as a test case for assessing the predictive power of ligand-based and structure-based virtual screening workflows before committing to costly synthesis or in vitro testing.

Analytical Method Development and Reference Material Qualification for Research-Only Compounds

The absence of a pharmacopeial monograph for Trimetamide, combined with its ≥98% HPLC purity specification and well-defined physicochemical properties (density 1.208 g/cm³, boiling point 492.1 °C, refractive index 1.582), positions it as a model compound for developing and validating robust analytical identity and purity methods for non-regulated research chemicals . Analytical chemistry laboratories seeking to establish in-house reference standards for benzamide antihypertensives can use Trimetamide to benchmark LC-MS, GC-MS, NMR, and IR spectral libraries, building a comprehensive analytical dataset that fills the gap left by the absence of compendial monographs.

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